molecular formula C11H9BrN2O B13691166 5-Bromo-4-(o-tolyl)imidazole-2-carbaldehyde

5-Bromo-4-(o-tolyl)imidazole-2-carbaldehyde

Katalognummer: B13691166
Molekulargewicht: 265.11 g/mol
InChI-Schlüssel: LULLORAAERTXTJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

MFCD33022598 is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications. This compound is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of MFCD33022598 typically involves a series of chemical reactions that require specific reagents and conditions. One common method includes the use of triazolo ring compounds, which are reacted with methanesulfonate under controlled conditions to form the desired product . The reaction conditions often involve precise temperature control and the use of catalysts to ensure high yield and purity.

Industrial Production Methods: For large-scale industrial production, the preparation method is optimized for efficiency and cost-effectiveness. The process is designed to be simple and easy to implement, making it suitable for industrial-scale production. The crystal form of the compound is selected for its good solubility and stability, which facilitates the preparation and storage of pharmaceutical preparations .

Analyse Chemischer Reaktionen

Types of Reactions: MFCD33022598 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties to suit specific applications.

Common Reagents and Conditions: Common reagents used in the reactions involving MFCD33022598 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired outcome but typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed: The major products formed from the reactions of MFCD33022598 depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can introduce new functional groups into the compound.

Wissenschaftliche Forschungsanwendungen

MFCD33022598 has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it is studied for its potential effects on biological systems and its interactions with biomolecules. In medicine, it is explored for its therapeutic potential and its role in drug development. In industry, it is used in the production of various chemical products and materials .

Wirkmechanismus

The mechanism of action of MFCD33022598 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This can lead to various biological effects, depending on the specific targets and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Similar compounds to MFCD33022598 include other triazolo ring compounds and methanesulfonate derivatives. These compounds share similar structural features and reactivity patterns.

Uniqueness: What sets MFCD33022598 apart from similar compounds is its unique combination of stability, reactivity, and solubility. These properties make it particularly valuable for specific applications where other compounds may not perform as well .

Eigenschaften

Molekularformel

C11H9BrN2O

Molekulargewicht

265.11 g/mol

IUPAC-Name

5-bromo-4-(2-methylphenyl)-1H-imidazole-2-carbaldehyde

InChI

InChI=1S/C11H9BrN2O/c1-7-4-2-3-5-8(7)10-11(12)14-9(6-15)13-10/h2-6H,1H3,(H,13,14)

InChI-Schlüssel

LULLORAAERTXTJ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=CC=C1C2=C(NC(=N2)C=O)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.